Cas no 1245532-35-7 (2-Methoxy-3,4-dimethylbenzamide)

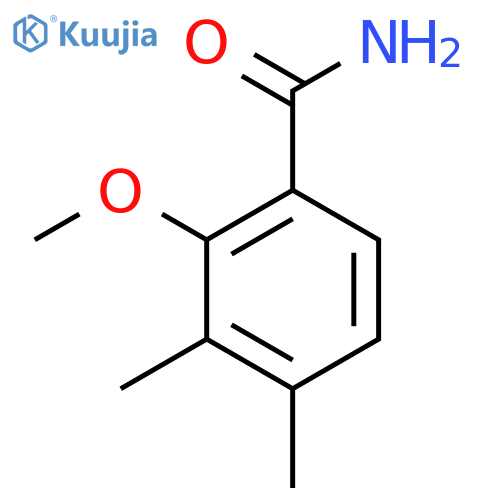

1245532-35-7 structure

商品名:2-Methoxy-3,4-dimethylbenzamide

CAS番号:1245532-35-7

MF:C10H13NO2

メガワット:179.215722799301

CID:5003828

2-Methoxy-3,4-dimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-3,4-dimethylbenzamide

- 3,4-Dimethyl-2-methoxybenzamide

- 2-Methoxy-3,4-dimethylbenzamide

-

- インチ: 1S/C10H13NO2/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3,(H2,11,12)

- InChIKey: PXOQXJHACGAUJZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C(N)=O)C=CC(C)=C1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 193

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-Methoxy-3,4-dimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010011022-500mg |

3,4-Dimethyl-2-methoxybenzamide |

1245532-35-7 | 97% | 500mg |

$831.30 | 2023-09-03 | |

| Alichem | A010011022-1g |

3,4-Dimethyl-2-methoxybenzamide |

1245532-35-7 | 97% | 1g |

$1564.50 | 2023-09-03 | |

| Alichem | A010011022-250mg |

3,4-Dimethyl-2-methoxybenzamide |

1245532-35-7 | 97% | 250mg |

$494.40 | 2023-09-03 |

2-Methoxy-3,4-dimethylbenzamide 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1245532-35-7 (2-Methoxy-3,4-dimethylbenzamide) 関連製品

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量